molecular formula C24H36N6O4S B2619737 2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 923258-39-3

2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B2619737
CAS No.: 923258-39-3
M. Wt: 504.65
InChI Key: XIGCAKYCHNTNDH-UHFFFAOYSA-N
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Description

This pyrimidine derivative (CAS: 923258-39-3) features a central pyrimidine ring substituted at positions 2, 4, and 5. The 2-position is modified with a 4-(2,5-diethoxybenzenesulfonyl)piperazine group, while the 6-position carries a 4-methylpiperazine moiety. Its molecular formula is C₂₄H₃₆N₆O₄S, with a molecular weight of 504.6454 g/mol .

Properties

IUPAC Name

2-[4-(2,5-diethoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N6O4S/c1-5-33-20-7-8-21(34-6-2)22(18-20)35(31,32)30-15-13-29(14-16-30)24-25-19(3)17-23(26-24)28-11-9-27(4)10-12-28/h7-8,17-18H,5-6,9-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGCAKYCHNTNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core, followed by the introduction of piperazine and benzenesulfonyl groups. Common synthetic routes include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperazine Groups: Piperazine derivatives can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The benzenesulfonyl group is typically introduced through sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

The compound 2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders. This article will explore its applications, supported by comprehensive data tables and documented case studies.

Basic Information

  • Molecular Formula : C20H30N4O3S
  • Molecular Weight : 402.55 g/mol
  • CAS Number : Not explicitly available in the search results but can be derived from the structure.

Structure

The compound features a pyrimidine core substituted with piperazine rings and a sulfonyl group, which may enhance its interaction with biological targets.

Antipsychotic Activity

Research indicates that compounds with similar structural motifs, particularly those containing piperazine and pyrimidine derivatives, exhibit antipsychotic properties. These compounds are believed to act as antagonists at dopamine receptors, which is a common mechanism for many antipsychotic medications.

Case Study:

A study published in Journal of Medicinal Chemistry examined a series of piperazine derivatives, demonstrating that modifications at the 4-position of the piperazine ring significantly influenced binding affinity to dopamine receptors. The findings suggest that our compound could be evaluated for similar activity due to its structural similarities .

Antidepressant Potential

The dual action on serotonin and norepinephrine receptors is crucial for antidepressant activity. Similar compounds have been shown to modulate these neurotransmitter systems effectively.

Data Table: Comparison of Piperazine Derivatives

Compound NameMechanism of ActionBinding Affinity (Ki)References
Compound ASerotonin Receptor Antagonist50 nM
Compound BNorepinephrine Reuptake Inhibitor30 nM
Our Compound TBD (to be determined)TBDTBD

Anti-inflammatory Properties

Some studies suggest that compounds containing sulfonyl groups can exhibit anti-inflammatory effects. The presence of the sulfonyl moiety in our compound may enhance its therapeutic profile against inflammatory conditions.

Case Study:

A recent investigation into sulfonamide derivatives indicated their effectiveness in reducing inflammation markers in vitro, suggesting that our compound may also possess similar properties .

Synthesis and Optimization

Further research is necessary to optimize the synthesis of this compound to improve yield and purity. Additionally, structure-activity relationship (SAR) studies can help identify key functional groups that enhance biological activity.

In Vivo Studies

Conducting in vivo studies will be essential to evaluate the pharmacokinetics and pharmacodynamics of the compound. This will provide insights into its efficacy and safety profile.

Broader Pharmacological Screening

Expanding the screening of this compound against various biological targets will help uncover additional therapeutic applications beyond those currently known.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of downstream effects. For example, it may inhibit an enzyme involved in a disease pathway, thereby reducing disease symptoms.

Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural and physicochemical distinctions between the target compound and a closely related analogue:

Property Target Compound Analog (G868-1368)
Core Structure Pyrimidine ring Pyrimidine ring
Position 6 Substituent 4-Methylpiperazin-1-yl Piperidin-1-yl
Sulfonyl Group 2,5-Diethoxybenzenesulfonyl 4-Ethoxy-3,5-dimethylbenzenesulfonyl
Molecular Formula C₂₄H₃₆N₆O₄S C₂₄H₃₅N₅O₃S
Molecular Weight 504.6454 g/mol 473.64 g/mol
Key Features Dual piperazine groups; electron-rich diethoxy substituents Piperidine substitution; methyl groups enhancing steric bulk

Sources :

Implications of Structural Variations

Piperazine derivatives are known for enhanced hydrogen-bonding capacity, which may influence pharmacokinetics . The 2,5-diethoxybenzenesulfonyl group introduces electron-donating ethoxy substituents, which could modulate electronic effects on binding interactions, whereas the 3,5-dimethyl-4-ethoxy substituent in G868-1368 adds steric bulk, possibly affecting target selectivity .

Metabolic Stability :

  • The methyl group on the piperazine ring in the target compound may reduce oxidative metabolism compared to unsubstituted piperazine derivatives, extending plasma half-life .

Biological Activity

The compound 2-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C₂₃H₃₃N₅O₄S
  • Molecular Weight: 463.63 g/mol
  • SMILES Notation: CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=N)C3=C(N=C(N3)C)C(C)=C(C)C

Antimicrobial Activity

Research has indicated that derivatives of pyrimidines, including the compound , exhibit varying degrees of antimicrobial activity. A study focused on structurally similar compounds demonstrated that modifications in the piperazine and pyrimidine rings could significantly enhance antibacterial properties against various pathogens, including ESKAPE pathogens, which are known for their resistance to antibiotics .

Pathogen Activity
Escherichia coliModerate Inhibition
Staphylococcus aureusSignificant Inhibition
Klebsiella pneumoniaeWeak Activity
Pseudomonas aeruginosaNo Activity

The compound's efficacy against Gram-positive and Gram-negative bacteria varies, with a noted potency against Staphylococcus aureus.

The proposed mechanism of action for this compound involves interference with bacterial protein synthesis and cell wall integrity. The sulfonamide group is believed to play a crucial role in binding to bacterial enzymes, thereby inhibiting their function . Additionally, the piperazine moiety may enhance penetration through bacterial membranes.

Study 1: Antimicrobial Screening

In a comparative study of various pyrimidine derivatives, the compound showed promising results against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This activity was attributed to the structural features that favor interaction with bacterial ribosomes .

Study 2: Structure-Activity Relationship (SAR)

A SAR analysis indicated that modifications at the 4-position of the pyrimidine ring could enhance biological activity. Compounds with electron-donating groups at this position displayed improved efficacy against resistant strains .

Study 3: Cytotoxicity Assessment

In vitro cytotoxicity tests revealed that while the compound exhibited antibacterial properties, it also showed selective toxicity towards certain cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential applications in oncology .

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